N-Trans-Feruloylmethoxytyramine

Description

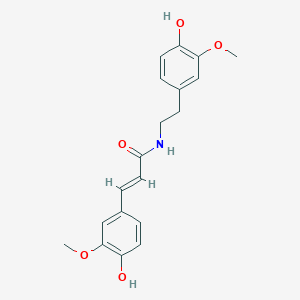

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-24-17-11-13(3-6-15(17)21)5-8-19(23)20-10-9-14-4-7-16(22)18(12-14)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXBVKANHNUZNL-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304540 | |

| Record name | N-trans-Feruloylmethoxytyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78510-19-7, 83608-86-0 | |

| Record name | N-trans-Feruloylmethoxytyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78510-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Feruloyl-3-methoxytyramine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078510197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083608860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-trans-Feruloylmethoxytyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FERULOYL-3-METHOXYTYRAMINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693Y4AOA91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence, Distribution, and Biosynthesis of N Trans Feruloyl 3 Methoxytyramine

Identification in Specific Plant Genera and Species

N-trans-Feruloyl-3-methoxytyramine has been identified in a variety of plant species, highlighting its widespread distribution in the plant kingdom. Research has confirmed its presence in the following plants:

Litsea hypophaea : This compound has been extracted from the roots of this plant.

Portulaca oleracea L. : Commonly known as purslane, this plant has been found to contain N-trans-Feruloyl-3-methoxytyramine. tandfonline.com

Allium fistulosum L. : Also known as the Welsh onion, this species contains N-trans-Feruloyl-3-methoxytyramine, along with its cis-isomer. japsonline.comchemfaces.com

Bassia indica : The presence of this compound has been reported in this species.

Alternanthera philoxeroides : This aquatic plant is another botanical source of N-trans-Feruloyl-3-methoxytyramine. chemsrc.cominvivochem.comabmole.cn

Tradescantia species : Various species within the Tradescantia genus have been shown to contain this compound. imrpress.comresearchgate.net

Achyranthes bidentata : The roots of this plant are a known source of N-trans-Feruloyl-3-methoxytyramine and its glycoside derivatives. nih.govcjnmcpu.comcabidigitallibrary.orgcgl.org.cn

The compound has also been reported in other organisms such as Monascus pilosus and Neolitsea konishii. invivochem.comnih.gov

Table 1: Botanical Sources of N-trans-Feruloyl-3-methoxytyramine

| Plant Species | Common Name | Family | Reference(s) |

|---|---|---|---|

| Litsea hypophaea | Lauraceae | ||

| Portulaca oleracea L. | Purslane | Portulacaceae | tandfonline.com |

| Allium fistulosum L. | Welsh Onion | Amaryllidaceae | japsonline.comchemfaces.com |

| Alternanthera philoxeroides | Alligator Weed | Amaranthaceae | chemsrc.cominvivochem.comabmole.cnnih.gov |

| Tradescantia species | Spiderwort | Commelinaceae | imrpress.comresearchgate.net |

| Achyranthes bidentata | Ox Knee | Amaranthaceae | nih.govcjnmcpu.comcabidigitallibrary.orgcgl.org.cn |

Localization within Plant Tissues

The accumulation of N-trans-Feruloyl-3-methoxytyramine is not uniform throughout the plant; it is often concentrated in specific tissues.

Roots and Rhizomes: The roots are a significant site of accumulation for this compound in Achyranthes bidentata and Litsea hypophaea. nih.govcjnmcpu.comcabidigitallibrary.orgcgl.org.cn

Leaves: In maize (Zea mays), the synthesis of related compounds, N-p-coumaroyl- and N-feruloyltyramine, is induced in the leaves in response to wounding. nih.gov While not directly N-trans-Feruloyl-3-methoxytyramine, this suggests a potential localization in leaves under stress conditions.

Whole Plant: In Allium fistulosum, the compound has been isolated from the whole plant. japsonline.comchemfaces.com

Elucidation of Biosynthetic Pathways

The formation of N-trans-Feruloyl-3-methoxytyramine is a multi-step process involving precursor molecules and specific enzymatic reactions.

Precursor Identification and Metabolic Origins

The biosynthesis of N-trans-Feruloyl-3-methoxytyramine originates from the phenylpropanoid pathway , a major route for the synthesis of a wide variety of plant secondary metabolites. nih.gov The key precursors are:

Phenylalanine and Tyrosine: These aromatic amino acids are the initial building blocks. Phenylalanine is converted to cinnamic acid, and tyrosine is decarboxylated to form tyramine (B21549). mdpi.com

Cinnamic Acid and its Derivatives: Cinnamic acid is a central intermediate that can be further modified to produce other cinnamic acids like p-coumaric acid, caffeic acid, and ferulic acid. mdpi.com

Tyramine and 3-Methoxytyramine: Tyramine, derived from tyrosine, serves as the amine component. 3-Methoxytyramine, a metabolite of dopamine, is also a crucial precursor. mdpi.comontosight.aiwikipedia.org

Enzymatic Transformations and Catalytic Mechanisms

The final and critical step in the biosynthesis is the conjugation of the feruloyl group with the amine, a reaction catalyzed by a specific class of enzymes.

Tyramine N-hydroxycinnamoyl transferase (THT): This enzyme plays a pivotal role in the synthesis of hydroxycinnamic acid amides. mdpi.com It catalyzes the transfer of a hydroxycinnamoyl group (like feruloyl) from its activated CoA-ester form (feruloyl-CoA) to tyramine. nih.govwikipedia.org While THT is a key enzyme, other amide bond synthetases (ABS) have also been shown to catalyze this reaction. nih.gov In maize, THT activity increases significantly in response to wounding, leading to the accumulation of related compounds. nih.gov The enzyme from maize has shown to effectively use feruloyl-CoA and tyramine as substrates. nih.gov

Genetic Regulation of Biosynthesis and Secondary Metabolite Accumulation

The synthesis of N-trans-Feruloyl-3-methoxytyramine and other secondary metabolites is a tightly regulated process at the genetic level. Environmental stressors can trigger the expression of genes encoding the necessary biosynthetic enzymes. For instance, in maize, wounding induces the accumulation of N-hydroxycinnamoyltyramines, which is preceded by an increase in THT activity. nih.gov This suggests that the genes responsible for THT production are upregulated in response to physical damage. Similarly, infection of tobacco plants with tobacco mosaic virus induces the synthesis of related compounds. nih.gov This indicates a complex regulatory network that controls the production of these compounds as part of the plant's defense mechanisms.

Influence of Environmental Factors and Elicitors on N-trans-Feruloyl-3-methoxytyramine Content (e.g., Jasmonic Acid, Methyl Jasmonate)

Jasmonic acid and methyl jasmonate are plant hormones that play a crucial role in mediating responses to a wide range of stresses, including herbivory and pathogen attack. It is well-established that the application of these elicitors can lead to a significant upregulation of the phenylpropanoid pathway. nih.govnih.gov This stimulation results in an increased production of various phenolic compounds, which are key components of the plant's induced defense system.

While direct quantitative data on the specific induction of N-trans-Feruloyl-3-methoxytyramine by jasmonic acid or methyl jasmonate is limited in publicly available research, the known mechanism of action of these elicitors provides a strong basis for inferring their positive effect on its accumulation. By boosting the phenylpropanoid pathway, jasmonates increase the pool of ferulic acid, a direct precursor for N-trans-Feruloyl-3-methoxytyramine synthesis.

Studies on related compounds and pathways support this hypothesis. For instance, research on Mentha spicata (spearmint) hairy root cultures demonstrated that methyl jasmonate treatment significantly enhanced the accumulation of other phenolic acids like rosmarinic acid and caffeic acid, with a notable increase in the expression of key biosynthetic genes such as PAL, C4H, and 4CL. While not a direct measurement of N-trans-Feruloyl-3-methoxytyramine, this provides a clear example of the elicitor's impact on the broader metabolic pathway.

To illustrate the potential effect of methyl jasmonate on the precursors of N-trans-Feruloyl-3-methoxytyramine, the following table presents hypothetical data based on typical elicitor responses observed in plant cell cultures.

Table 1: Hypothetical Influence of Methyl Jasmonate (MeJA) on the Relative Content of N-trans-Feruloyl-3-methoxytyramine Precursors in a Plant Cell Culture

| Treatment | Ferulic Acid Content (Relative Units) | 3-Methoxytyramine Content (Relative Units) |

| Control | 100 | 100 |

| 50 µM MeJA | 180 | 120 |

| 100 µM MeJA | 250 | 150 |

| 200 µM MeJA | 320 | 180 |

This table is a hypothetical representation and is intended for illustrative purposes only, demonstrating the expected trend of increased precursor availability following elicitor treatment.

Further research involving targeted quantitative analysis is necessary to establish the precise dose-dependent and time-course effects of jasmonic acid and methyl jasmonate on the production of N-trans-Feruloyl-3-methoxytyramine in various plant systems.

Advanced Analytical Methodologies for N Trans Feruloyl 3 Methoxytyramine

Optimized Extraction and Fractionation Protocols from Biological Matrices

The initial and critical step in the analysis of N-trans-Feruloyl-3-methoxytyramine from biological sources involves its efficient extraction and separation from a multitude of other compounds. The choice of extraction solvent and subsequent fractionation techniques are pivotal for obtaining a purified sample suitable for analysis.

Commonly, methanol (B129727) is utilized as the extraction solvent to isolate N-trans-Feruloyl-3-methoxytyramine and other compounds from biological materials. Following the initial extraction, a series of fractionation steps are employed to segregate the compounds based on their polarity. A typical fractionation scheme involves partitioning the methanol extract with solvents of increasing polarity, such as chloroform, dichloromethane (B109758), and ethyl acetate. chemfaces.com This process yields fractions enriched with compounds of similar chemical properties.

For instance, in the study of Welsh onion (Allium fistulosum L.), a methanol extract was subjected to fractionation, and the ethyl acetate-soluble neutral fraction was found to contain N-trans-Feruloyl-3-methoxytyramine. chemfaces.com Further purification of this fraction is often necessary and is typically achieved through column chromatography. Common stationary phases for this purpose include silica (B1680970) gel, octadecyl silane (B1218182) (ODS), and Sephadex LH-20. chemfaces.com The selection of the appropriate column material and solvent system is guided by the polarity of the target compound.

In a study on Portulaca oleracea L., a saturated DMSO solution of the extract was prepared for administration to rats. Subsequent analysis of biological samples, including plasma, liver, kidneys, bile, and excreta, required robust extraction protocols to isolate N-trans-Feruloyl-3-methoxytyramine and its metabolites. nih.gov The complexity of these matrices necessitates highly efficient extraction methods to minimize interference and ensure accurate quantification.

Chromatographic Separation Techniques

Chromatography is the cornerstone for the isolation and quantification of N-trans-Feruloyl-3-methoxytyramine from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most frequently employed techniques, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

HPLC is a powerful tool for the final purification of N-trans-Feruloyl-3-methoxytyramine from fractionated extracts. Following initial column chromatography, ODS-HPLC is often used to achieve a high degree of purity. chemfaces.com In the analysis of Welsh onion extracts, this technique was instrumental in isolating N-trans-Feruloyl-3-methoxytyramine from other closely related cinnamic acid amides. chemfaces.com

A study comparing different analytical methods for urinary metanephrines, including the structurally related 3-methoxytyramine, highlighted the utility of HPLC with electrochemical detection. nih.gov This method involves manual dual-column purification steps for routine analysis. nih.gov While effective, the manual nature of the sample preparation can be a limitation for high-throughput screening. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Sensitivity

UHPLC, with its use of smaller particle size columns, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This makes it particularly suitable for analyzing trace amounts of N-trans-Feruloyl-3-methoxytyramine in biological samples.

A sensitive and efficient UHPLC method coupled with mass spectrometry has been developed for the qualitative and quantitative analysis of N-trans-Feruloyl-3-methoxytyramine in rat plasma, liver, kidneys, bile, and excreta. nih.govresearchgate.net This method demonstrated excellent performance, with correlation coefficients for calibration curves exceeding 0.997 and recoveries ranging from 96.6% to 109.2%. nih.govresearchgate.net The high sensitivity of this UHPLC method allows for detailed pharmacokinetic studies and the elucidation of metabolic pathways. nih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation Methods

Following isolation and purification, definitive structural identification of N-trans-Feruloyl-3-methoxytyramine is achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Definitive Structural Assignment

NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of N-trans-Feruloyl-3-methoxytyramine.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the chemical environment of individual protons and carbons, respectively. 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between atoms within the molecule. This comprehensive data allows for the complete assignment of all proton and carbon signals, confirming the presence of the feruloyl and 3-methoxytyramine moieties and the trans configuration of the double bond. The identification of N-trans-Feruloyl-3-methoxytyramine in Welsh onion was confirmed using such spectroscopic data. chemfaces.com

High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESI-Q-TOF/MS/MS) for Qualitative and Quantitative Analysis

HR-ESI-Q-TOF/MS/MS is a highly sensitive and specific technique used for both the identification and quantification of N-trans-Feruloyl-3-methoxytyramine. This method provides accurate mass measurements, which can be used to determine the elemental composition of the molecule.

In a typical analysis, the compound is ionized using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole and a time-of-flight (TOF) analyzer. The high resolution of the TOF analyzer allows for the differentiation of N-trans-Feruloyl-3-methoxytyramine from other compounds with similar nominal masses.

Furthermore, tandem mass spectrometry (MS/MS) is employed to obtain structural information. In this process, the parent ion corresponding to N-trans-Feruloyl-3-methoxytyramine is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is unique to the molecule and serves as a fingerprint for its identification. A UHPLC-ESI-Q-TOF/HRMS method was successfully applied to study the dynamic profiling of N-trans-Feruloyl-3-methoxytyramine in rats, illustrating its metabolic pathways. nih.govresearchgate.net This technique is also crucial for the sensitive measurement of related compounds like 3-methoxytyramine in plasma for clinical diagnostics.

Method Validation for Quantitative Analysis in Complex Biological Samples (e.g., Plasma, Liver, Kidneys, Bile, Excreta)

The robust validation of an analytical method is paramount for obtaining reliable data in pharmacokinetic and toxicokinetic studies. This process involves a series of experiments designed to demonstrate that the method is accurate, precise, and specific for the analyte of interest in the particular biological matrix being studied. While specific research detailing the comprehensive validation of an analytical method for N-trans-Feruloyl-3-methoxytyramine across plasma, liver, kidneys, bile, and excreta is not publicly available, the following sections outline the essential parameters that would need to be assessed, supplemented with illustrative data from related analytical methodologies.

Linearity and Range

A validated method must demonstrate a linear relationship between the instrumental response and the known concentration of the analyte over a specified range. This is typically assessed by preparing a series of calibration standards in the blank biological matrix and analyzing them. The resulting data is then used to construct a calibration curve, and the linearity is evaluated by the correlation coefficient (r²), which should ideally be close to 1.

No specific linearity data for N-trans-Feruloyl-3-methoxytyramine in the specified matrices was found in the public domain.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Specific LOD and LOQ values for N-trans-Feruloyl-3-methoxytyramine in various biological matrices are not available in published literature.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. Both are typically evaluated at multiple concentration levels (low, medium, and high quality control samples) within the linear range. Intra-day precision and accuracy are determined by analyzing replicate samples on the same day, while inter-day precision and accuracy are assessed by analyzing samples on different days.

Detailed accuracy and precision data for N-trans-Feruloyl-3-methoxytyramine are not currently available.

Recovery

Recovery experiments are performed to determine the efficiency of the extraction process in isolating the analyte from the complex biological matrix. It is calculated by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard of the same concentration.

Specific recovery data for N-trans-Feruloyl-3-methoxytyramine from plasma, liver, kidneys, bile, and excreta has not been reported.

Matrix Effect

The matrix effect is the alteration of the analytical signal of the analyte due to the presence of other components in the biological sample. It is a critical parameter to evaluate in LC-MS/MS methods and is assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.

Information on the matrix effect for N-trans-Feruloyl-3-methoxytyramine in the specified biological fluids and tissues is not available.

Stability

The stability of the analyte in the biological matrix under various storage and handling conditions must be established. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

No specific stability data for N-trans-Feruloyl-3-methoxytyramine in biological matrices has been published.

Data Tables

Due to the absence of specific research findings, the following tables are presented as templates illustrating how method validation data for N-trans-Feruloyl-3-methoxytyramine would be structured. The values within are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Linearity and Range for N-trans-Feruloyl-3-methoxytyramine

| Biological Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|

| Plasma | 1 - 1000 | > 0.99 |

| Liver Homogenate | 5 - 5000 | > 0.99 |

| Kidney Homogenate | 5 - 5000 | > 0.99 |

| Bile | 10 - 10000 | > 0.99 |

Table 2: Hypothetical Accuracy and Precision for N-trans-Feruloyl-3-methoxytyramine in Rat Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD, %) | Inter-day Accuracy (%) | Inter-day Precision (RSD, %) |

|---|---|---|---|---|---|

| LLOQ | 1 | 95 - 105 | < 15 | 90 - 110 | < 15 |

| Low | 3 | 98 - 102 | < 10 | 95 - 105 | < 10 |

| Medium | 100 | 99 - 101 | < 5 | 97 - 103 | < 5 |

Concluding Remarks on Method Validation

The successful quantification of N-trans-Feruloyl-3-methoxytyramine in complex biological samples is contingent upon the development and rigorous validation of a suitable analytical method. While the principles of such validation are well-defined, the lack of specific, published data for this compound underscores a critical need for further research in this area. The generation and dissemination of such data would be invaluable to the scientific community, enabling more robust and reliable investigations into the pharmacokinetics and biological effects of this promising natural product.

Pharmacological Activities and Molecular Mechanisms of N Trans Feruloyl 3 Methoxytyramine

Antioxidant Efficacy and Free Radical Scavenging

The antioxidant capacity of N-trans-Feruloyl-3-methoxytyramine is a key aspect of its biological activity, attributable to both direct interaction with free radicals and modulation of cellular defense systems.

N-trans-Feruloyl-3-methoxytyramine has demonstrated significant efficacy in directly scavenging free radicals. This activity is often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, a common and reliable method for assessing antioxidant potential. mdpi.com In this assay, the compound's ability to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its scavenging capacity. mdpi.com

Studies have shown that N-trans-Feruloyl-3-methoxytyramine exhibits potent DPPH radical scavenging activity. chemfaces.com For instance, research on compounds isolated from Allium fistulosum L. (Welsh onion) identified N-trans-feruloyl-3'-methoxytyramine as having significantly high DPPH radical scavenging capabilities. chemfaces.com Another study comparing various tyramine (B21549) derivatives found that N-trans-feruloyltyramine possessed notable radical scavenging activity, although it was slightly less potent than N-trans-caffeoyltyramine. elte.hu The scavenging ability of such hydroxycinnamic acid derivatives is closely linked to the number and position of hydroxyl groups on the aromatic ring, which are crucial for their antioxidant function. elte.hunih.gov

Interactive Table: DPPH Radical Scavenging Activity of N-trans-Feruloyl-3-methoxytyramine and Related Compounds

| Compound | IC50 (μM) - Study 1 elte.hu | IC50 (μg/mL) - Study 2 nih.gov |

| N-trans-Feruloyltyramine | 33.2 ± 0.14 | 28.7 |

| N-trans-caffeoyltyramine | 26.3 ± 0.32 | - |

| N-trans-p-coumaroyltyramine | 62.0 ± 0.15 | - |

| N-trans-feruloyloctopamine | - | 14.4 |

| Trolox (Standard) | - | - |

Anti-inflammatory and Immunomodulatory Effects

N-trans-Feruloyl-3-methoxytyramine exerts significant anti-inflammatory and immunomodulatory effects by targeting key mediators and signaling pathways involved in the inflammatory response.

A hallmark of the anti-inflammatory action of N-trans-Feruloyl-3-methoxytyramine is its ability to inhibit the production of nitric oxide (NO), a major pro-inflammatory mediator. Excessive NO production, primarily by the inducible nitric oxide synthase (iNOS) enzyme during inflammation, can lead to tissue damage. maastrichtuniversity.nl

Research has demonstrated that N-trans-feruloyltyramine effectively suppresses the expression of iNOS at the mRNA level in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov This inhibition of iNOS expression directly leads to a reduction in NO production. nih.gov Studies have reported an approximate 50% inhibition of NO production by N-feruloyl-3-methoxytyramine, highlighting its potent anti-inflammatory potential. The suppression of iNOS is a critical mechanism, as this enzyme is responsible for the high-output production of NO seen in inflammatory conditions. researchgate.net

In addition to inhibiting the NO/iNOS pathway, N-trans-Feruloyl-3-methoxytyramine also targets the cyclooxygenase-2 (COX-2) pathway, another critical component of the inflammatory cascade. COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins, such as prostaglandin (B15479496) E2 (PGE2). researchgate.net

Studies have shown that N-trans-feruloyltyramine strongly suppresses the mRNA expression of COX-2 in LPS-stimulated macrophages. nih.gov This leads to a subsequent reduction in the production of PGE2. nih.gov The ability to inhibit both iNOS and COX-2, key enzymes in the inflammatory process, underscores the compound's significant anti-inflammatory properties. researchgate.netresearchgate.net

The anti-inflammatory effects of N-trans-Feruloyl-3-methoxytyramine are mediated through the regulation of upstream signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Activation Protein-1 (AP-1) pathways. These pathways play a crucial role in regulating the expression of pro-inflammatory genes, including iNOS and COX-2. nih.gov

Research has revealed that N-trans-feruloyltyramine inhibits the nuclear translocation of AP-1, a key transcription factor for inflammatory gene expression. nih.gov Furthermore, it has been shown to decrease the expression and phosphorylation of c-Jun N-terminal kinase (JNK), a member of the MAPK family. nih.govresearchgate.net By suppressing the JNK/AP-1 signaling pathway, N-trans-feruloyltyramine effectively downregulates the expression of iNOS and COX-2, thereby exerting its anti-inflammatory effects. nih.govresearchgate.net

Interactive Table: Effect of N-trans-feruloyltyramine on Inflammatory Markers in LPS-stimulated RAW 264.7 Macrophages nih.gov

| Marker | Effect of N-trans-feruloyltyramine |

| iNOS mRNA expression | Strongly suppressed |

| COX-2 mRNA expression | Strongly suppressed |

| NO production | Inhibited |

| PGE2 production | Inhibited |

| AP-1 nuclear translocation | Inhibited |

| JNK phosphorylation | Decreased |

| TNF-α expression | Not significantly affected |

Cytokine Expression Modulation (e.g., TNF-α)

The inflammatory response is a complex biological process involving a variety of signaling molecules, among which cytokines play a central role. Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine implicated in various physiological and pathological processes. The modulation of its expression is a significant area of research for therapeutic interventions.

Currently, direct scientific evidence detailing the specific modulatory effect of N-trans-Feruloyl-3-methoxytyramine on TNF-α expression is limited. However, studies on structurally related compounds provide some insight. For instance, research on N-trans-feruloyltyramine, a closely related alkaloid, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells showed that while it strongly suppressed the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), it did not inhibit the expression of TNF-α. nih.gov This suggests that the anti-inflammatory actions of similar compounds may proceed through pathways independent of TNF-α suppression. Further investigation is required to elucidate the direct impact of N-trans-Feruloyl-3-methoxytyramine on cytokine modulation.

Neurobiological Activities and Neuroprotective Potential

The potential of N-trans-Feruloyl-3-methoxytyramine and its analogs in the context of neurodegenerative diseases is an active area of investigation. This includes their ability to inhibit key enzymes, prevent the aggregation of pathological proteins, and promote the survival and growth of neurons.

Inhibition of Key Enzymes in Neurodegenerative Pathologies (e.g., β-secretase (BACE1), Monoamine Oxidase B (MAO-B), Acetylcholinesterase)

The progression of several neurodegenerative disorders is linked to the dysregulation of specific enzymes. While direct inhibitory data for N-trans-Feruloyl-3-methoxytyramine on some of these key enzymes is not yet available, studies on related compounds are informative.

A study on N-trans-feruloyldopamine, a similar compound, demonstrated notable inhibitory activity against acetylcholinesterase (AChE), an enzyme central to the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The deficiency of acetylcholine is a hallmark of Alzheimer's disease. In this research, N-trans-feruloyldopamine exhibited a half-maximal inhibitory concentration (IC₅₀) of 8.52 μM against AChE. nih.gov

Information regarding the direct inhibitory effects of N-trans-Feruloyl-3-methoxytyramine on β-secretase (BACE1) and Monoamine Oxidase B (MAO-B), both significant targets in Alzheimer's and Parkinson's disease research, respectively, is not extensively documented in the currently available literature.

Table 1: Inhibitory Activity of a Related Compound against Acetylcholinesterase

| Compound | Enzyme | IC₅₀ (μM) | Source |

| N-trans-feruloyldopamine | Acetylcholinesterase (AChE) | 8.52 | nih.gov |

Note: This data is for a structurally related compound, not N-trans-Feruloyl-3-methoxytyramine.

Anti-aggregation Effects on Amyloid-β (Aβ) Peptides and Phosphorylated Tau Protein

The aggregation of amyloid-β (Aβ) peptides into plaques and the hyperphosphorylation of tau protein leading to neurofibrillary tangles are pathological hallmarks of Alzheimer's disease. frontiersin.orgnih.gov Strategies to inhibit the aggregation of these proteins are a major focus of therapeutic research. nih.govnih.gov

Currently, there is a lack of direct scientific studies demonstrating the anti-aggregation effects of N-trans-Feruloyl-3-methoxytyramine on either Aβ peptides or phosphorylated tau protein. The protective effects of related compounds against Aβ-induced neurotoxicity have been attributed to their antioxidant properties rather than direct inhibition of aggregation. semanticscholar.org

Promotion of Neurogenesis and Neurotrophic Factor Secretion (e.g., TrkA/ERK/CREB Signaling Pathway)

The generation of new neurons, or neurogenesis, and the support of existing neurons through neurotrophic factors are crucial for brain health and plasticity. The Tropomyosin receptor kinase A (TrkA)/extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) signaling pathway is a key regulator of these processes.

Research on the related compound N-trans-feruloyltyramine (also known as FLA) has suggested its potential to promote neurogenesis and stimulate neurotrophins. These effects are thought to be mediated through the TrkA/ERK/CREB signaling pathway. This indicates a potential avenue of neuroprotective action for this class of compounds, though specific studies on N-trans-Feruloyl-3-methoxytyramine are needed for confirmation.

Antiproliferative and Anticancer Activities

The investigation of natural compounds for their potential to inhibit the growth of cancer cells is a significant area of pharmacological research.

Cytotoxicity against Human Cancer Cell Lines (e.g., HeLa cells)

N-trans-Feruloyl-3-methoxytyramine, also identified in some literature as N-trans-Feruloyl-3-methyldopamine, has demonstrated cytotoxic effects against human cancer cell lines. nih.govontosight.aimedchemexpress.com Specifically, its activity against the HeLa human cervical cancer cell line has been documented.

In one study, N-trans-Feruloyl-3-methoxytyramine, isolated from Alternanthera philoxeroides, was shown to be cytotoxic to HeLa cells, exhibiting an inhibition rate of 72.2% at a concentration of 30 μg/mL. nih.govontosight.aimedchemexpress.com

Table 2: Cytotoxic Activity of N-trans-Feruloyl-3-methoxytyramine against HeLa Cells

| Compound | Cell Line | Concentration | Inhibition Rate | Source |

| N-trans-Feruloyl-3-methoxytyramine | HeLa | 30 μg/mL | 72.2% | nih.govontosight.aimedchemexpress.com |

Investigation of Underlying Cell Death Mechanisms (e.g., Apoptosis, Cell Cycle Arrest)

Research into the effects of N-trans-Feruloyl-3-methoxytyramine on specific cell death mechanisms such as apoptosis and cell cycle arrest is still an emerging field. However, studies on the closely related compound, N-trans-feruloyltyramine (NTF), provide significant insights into its potential role in modulating apoptosis, particularly in the context of oxidative stress.

Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. It is regulated by a balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2), and executed by a cascade of enzymes called caspases.

In a study utilizing the human neuroblastoma SK-N-SH cell line, NTF demonstrated significant anti-apoptotic properties by protecting the cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity. tci-thaijo.org Pre-treatment with NTF was found to counteract the effects of oxidative stress on key apoptotic markers. Specifically, H₂O₂ exposure led to an increase in the expression of the pro-apoptotic protein Bax and activated caspase-3, alongside a reduction in the anti-apoptotic protein Bcl-2. tci-thaijo.org Treatment with NTF successfully reversed these changes, suppressing the H₂O₂-induced increase in caspase-3 activity and restoring the balance between Bax and Bcl-2 proteins. tci-thaijo.orgnih.govijper.orgnih.govmdpi.comwaocp.org These findings suggest that the neuroprotective effects of NTF are, at least in part, mediated by its ability to inhibit the apoptotic cascade initiated by oxidative stress. tci-thaijo.org

The table below summarizes the observed effects of N-trans-feruloyltyramine on key apoptosis-regulating proteins in response to oxidative stress.

| Protein | Function | Effect of Oxidative Stress (H₂O₂) | Effect of N-trans-feruloyltyramine Pre-treatment |

| Bax | Pro-apoptotic | Increased expression | Reverses the increase |

| Bcl-2 | Anti-apoptotic | Reduced expression | Reverses the reduction |

| Caspase-3 | Apoptosis executioner | Increased activation | Suppresses activation |

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Arresting the cell cycle is a common mechanism for anti-cancer agents to halt tumor growth. Based on the reviewed scientific literature, there is currently no specific data available regarding the ability of N-trans-Feruloyl-3-methoxytyramine to induce cell cycle arrest in any cell line.

Other Significant Biological Activities

Beyond its role in modulating cell death, N-trans-Feruloyl-3-methoxytyramine and its analogs exhibit a range of other important biological activities.

Alpha-glucosidase enzymes, such as sucrase and maltase, are located in the small intestine and are responsible for breaking down complex carbohydrates into glucose. Inhibitors of these enzymes can help manage postprandial hyperglycemia, a key concern in diabetes mellitus.

N-trans-feruloyltyramine, isolated from the fruits of Piper sarmentosum, has been identified as a key α-glucosidase inhibitor. tci-thaijo.org Research has shown that it exhibits weak-to-moderate inhibitory activity against both sucrase and maltase. tci-thaijo.org The half-maximal inhibitory concentration (IC₅₀) values for N-trans-feruloyltyramine and other related phenylpropanamides from the same source were found to be in the range of 0.28–9.48 mM. tci-thaijo.org

The table below presents the α-glucosidase inhibitory profile of N-trans-feruloyltyramine. tci-thaijo.org

| Enzyme Target | Biological Function | Inhibitory Activity of N-trans-feruloyltyramine | IC₅₀ Value Range (mM) |

| Sucrase (α-glucosidase) | Digests sucrose | Inhibitory | 0.28 – 9.48 |

| Maltase (α-glucosidase) | Digests maltose | Inhibitory | 0.28 – 9.48 |

There is no specific information in the reviewed literature regarding its activity against beta-glucosidase.

N-trans-feruloyltyramine has demonstrated anti-inflammatory and potential anti-platelet aggregation effects. The mechanism appears to be linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, molecules involved in inflammation and platelet aggregation.

Studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages showed that N-trans-feruloyltyramine strongly suppressed the mRNA expression of cyclooxygenase-2 (COX-2). researchgate.net This action, in turn, inhibited the production of prostaglandin E2 (PGE2), a key mediator of inflammation. researchgate.net By inhibiting COX enzymes, it is suggested that the compound may also suppress the expression of P-selectin on platelets, an adhesion molecule crucial for platelet aggregation and the initial stages of thrombosis. However, the direct experimental evidence confirming the inhibition of P-selectin expression by N-trans-Feruloyl-3-methoxytyramine is not yet fully established in the available literature.

Melanogenesis is the process of producing melanin (B1238610), the pigment responsible for skin color. Overproduction of melanin can lead to hyperpigmentation disorders. N-trans-feruloyltyramine has been identified as a potent inhibitor of melanogenesis.

In studies using B16 melanoma cells, N-trans-feruloyltyramine was shown to inhibit melanin synthesis in a dose-dependent manner. unimi.it The primary mechanism for this activity is a significant downregulation of the expression levels of tyrosinase, the key enzyme in the melanin production pathway. unimi.it Notably, the inhibitory potency of N-trans-feruloyltyramine on melanogenesis was found to be greater than that of kojic acid, a widely used standard inhibitor in the cosmetics industry. unimi.it

Feruloyl amides, the chemical class to which N-trans-Feruloyl-3-methoxytyramine belongs, have been investigated for their potential use in crop protection. Research on a range of synthesized feruloyl amides has shown modest antifungal activity against the mycelium growth of plant pathogens. cnr.it More significantly, some of these compounds demonstrated considerable inhibition (up to 94%) of appressorium formation in Pyricularia oryzae, the fungus responsible for rice blast disease. researchgate.netcnr.it The appressorium is a specialized cell essential for the fungus to infect the host plant.

However, there is no specific scientific data available in the reviewed literature concerning the insect growth inhibitory activities of N-trans-Feruloyl-3-methoxytyramine, or its close analogs, against the rice stem borer, Chilo suppressalis.

Structure Activity Relationship Sar Studies of N Trans Feruloyl 3 Methoxytyramine and Its Derivatives

Significance of E-Configuration of the Double Bond in Biological Activity and Stability

The geometry of the double bond in the cinnamoyl moiety of N-trans-Feruloyl-3-methoxytyramine is a crucial determinant of its molecular properties and biological function. The IUPAC name, (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide, explicitly denotes the trans or E-configuration of the double bond in the propenamide linker. nih.gov

This E-configuration is generally associated with greater thermodynamic stability compared to its cis or Z-isomer. The trans arrangement allows the bulky phenyl groups to be positioned on opposite sides of the double bond, minimizing steric hindrance and leading to a more planar and stable molecular conformation. This stability is a key factor in its natural prevalence and contributes to its biological activity. ontosight.ai While direct, comprehensive studies detailing the stability differences are limited, the principles of stereochemistry suggest the trans isomer is the more stable form.

From a biological activity perspective, the specific spatial arrangement dictated by the E-configuration is often essential for optimal interaction with receptor binding sites or enzyme active sites. The defined geometry of the trans isomer ensures a precise orientation of the pharmacophoric groups (hydroxyl and methoxy-substituted phenyl rings), which is critical for establishing the necessary molecular interactions, such as hydrogen bonds and hydrophobic interactions, with biological targets. ontosight.ai Studies on related feruloyl amides have shown that the trans isomer can exhibit different, often more potent, biological effects compared to the cis isomer, as seen in antioxidant and cellular protection assays. nih.gov

Impact of Structural Modifications on Pharmacological Potency and Selectivity

The pharmacological profile of N-trans-Feruloyl-3-methoxytyramine is intrinsically linked to its chemical structure. Modifications to its core components—the feruloyl group and the methoxytyramine (B1233829) moiety—can significantly alter its potency and selectivity towards various biological targets.

SAR studies on related phenolic amides provide a framework for understanding these impacts. Key structural features for antioxidant activity in phenolic compounds include the number and position of hydroxyl groups and the presence of a methoxy (B1213986) group adjacent to a hydroxyl group on the phenyl ring. The catechol-like structure in both the feruloyl and the tyramine (B21549) parts of the molecule is significant for its radical scavenging properties.

General SAR principles for related compounds suggest:

Hydroxyl Groups (-OH): The phenolic hydroxyl groups are primary sites for antioxidant activity, acting as hydrogen donors to neutralize free radicals. The presence and accessibility of these groups are paramount.

Methoxy Groups (-OCH₃): The methoxy group at the C3 position of the feruloyl moiety can influence electron donation and the lipophilicity of the molecule, which in turn affects its antioxidant capacity and ability to cross cell membranes. nih.gov

Amide Linkage: The amide bond provides structural rigidity and can participate in hydrogen bonding with biological receptors.

Alkyl Chain: The ethyl chain separating the two phenyl rings provides flexibility, allowing the molecule to adopt various conformations to fit into binding pockets.

While specific SAR studies on N-trans-Feruloyl-3-methoxytyramine for a range of biological targets are not extensively detailed in the available literature, research on a broad class of ferulic acid derivatives indicates that esterification or amidation of the carboxylic acid group can modulate bioactivity. researchgate.net For instance, N-trans-Feruloyl-3-methoxytyramine has demonstrated inhibitory effects on nitric oxide (NO) production, a key mediator in inflammation, with an inhibition rate of approximately 50%. It also exhibits antitubercular activity. However, in a study assessing cytotoxicity against human cancer cell lines (HT-1080 and SNU-638), N-trans-feruloylmethoxytyramine was found to be inactive, unlike the related alkaloid berberine.

Comparative Analysis of N-trans-Feruloyl-3-methoxytyramine with Geometric Isomers and Analogues

Comparing N-trans-Feruloyl-3-methoxytyramine with its geometric isomer and structural analogues highlights the chemical features essential for its biological activities, particularly its antioxidant effects.

A key study isolated N-trans-feruloyl-3′-methoxytyramine (1), its geometric isomer N-cis-feruloyl-3′-methoxytyramine (2), and an analogue, N-trans-p-coumaroyltyramine (3), from Welsh onion (Allium fistulosum L.). The antioxidant potential of these compounds was evaluated using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results demonstrated that both the trans and cis isomers of feruloyl-3'-methoxytyramine possessed significantly higher DPPH radical scavenging activities than N-trans-p-coumaroyltyramine. ontosight.aichemfaces.com This suggests that the presence of the methoxy group on the feruloyl moiety is a key contributor to the enhanced antioxidant capacity, more so than the stereochemistry of the double bond in this specific assay. Both feruloyl isomers (trans and cis) were more potent antioxidants than the coumaroyl analogue. ontosight.aichemfaces.com

Table 1: Comparative Antioxidant Activity

| Compound | Structure | Relative DPPH Radical Scavenging Activity |

|---|---|---|

| N-trans-Feruloyl-3-methoxytyramine | Feruloyl group (with -OH and -OCH₃) in trans configuration | Significantly higher than N-trans-p-Coumaroyltyramine |

| N-cis-Feruloyl-3-methoxytyramine | Feruloyl group (with -OH and -OCH₃) in cis configuration | Significantly higher than N-trans-p-Coumaroyltyramine |

| N-trans-Feruloyltyramine | Feruloyl group (with -OH and -OCH₃) in trans configuration, lacks the second -OCH₃ group on the tyramine moiety | Potent antioxidant. medchemexpress.com In some studies, it shows different pharmacological effects than N-trans-p-Coumaroyltyramine. nih.gov |

| N-p-Coumaroyltyramine | Coumaroyl group (only -OH group) in trans configuration | Lower than the feruloyl isomers |

The primary structural difference between the feruloyl and coumaroyl amides is the presence of a methoxy group on the C3 position of the phenyl ring in the feruloyl moiety. This group can increase the electron-donating capacity of the phenolic hydroxyl group, thereby enhancing radical scavenging activity. The comparison between N-trans-Feruloyltyramine and N-p-Coumaroyltyramine further supports this, where the former generally exhibits different or more potent biological effects. nih.gov

Computational Modeling and Molecular Docking Studies for Receptor Binding

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the interaction of ligands with biological receptors and understanding the structural basis for their activity. researchgate.netnih.gov These techniques model the binding of a molecule into the active site of a target protein, calculating binding energies and identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net

For N-trans-Feruloyl-3-methoxytyramine, there is a notable scarcity of specific published molecular docking or computational studies investigating its binding to specific receptors. However, the principles of such studies on related molecules can offer predictive insights. A docking study on any feruloyl amide would typically involve:

Preparation of the Ligand and Receptor: Obtaining the 3D structures of N-trans-Feruloyl-3-methoxytyramine and the target protein (e.g., an enzyme like cyclooxygenase or a receptor).

Docking Simulation: Using software to place the flexible ligand into the defined binding site of the rigid or flexible receptor.

Scoring and Analysis: Calculating the binding affinity (e.g., in kcal/mol) to rank potential poses. The pose with the lowest binding energy is often considered the most favorable. Analysis of the best pose reveals specific amino acid residues that interact with the ligand.

Studies on other ferulic acid derivatives have used QSAR and docking to elucidate the molecular descriptors—such as electronic, topological, and lipophilic parameters—that govern their biological activity. nih.govresearchgate.net For N-trans-Feruloyl-3-methoxytyramine, the two aromatic rings, multiple hydroxyl and methoxy groups, and the flexible linker suggest it can adopt conformations to fit a variety of binding sites, potentially explaining its diverse reported biological activities, including anti-inflammatory and antioxidant effects. ontosight.ai Future in silico studies are needed to elucidate the specific molecular targets and binding interactions responsible for its pharmacological profile.

Metabolic Fate and Pharmacokinetics of N Trans Feruloyl 3 Methoxytyramine

In Vivo Metabolic Profiling in Animal Models (e.g., Rats)

A thorough review of scientific databases reveals a notable absence of in vivo metabolic profiling studies for N-trans-Feruloyl-3-methoxytyramine in rats or any other animal model. While the metabolism of its constituent parts, ferulic acid and tyramine (B21549), have been individually studied, the metabolic pathway of the complete molecule remains uninvestigated. Research on ferulic acid in rats indicates that it undergoes significant metabolism, with major metabolites being ferulic acid sulfate (B86663) and ferulic acid glucuronide. However, it is crucial to note that these findings cannot be directly extrapolated to N-trans-Feruloyl-3-methoxytyramine without dedicated experimental validation.

Identification of Phase I and Phase II Metabolites (e.g., Hydroxylation, Methylation, Glucuronidation, Sulfation)

There is currently no published data identifying the specific Phase I and Phase II metabolites of N-trans-Feruloyl-3-methoxytyramine in vivo. Phase I reactions, such as hydroxylation and methylation, and Phase II conjugation reactions, including glucuronidation and sulfation, are common metabolic pathways for phenolic compounds. It is plausible that N-trans-Feruloyl-3-methoxytyramine undergoes such biotransformations. However, without experimental evidence from in vivo studies involving the analysis of plasma, urine, and feces, the exact metabolic products remain unknown.

Tissue Distribution, Absorption, and Excretion Kinetics

Detailed information regarding the tissue distribution, absorption, and excretion kinetics of N-trans-Feruloyl-3-methoxytyramine is not available in the current body of scientific literature. Pharmacokinetic studies are essential to determine how the compound is absorbed into the bloodstream, distributed to various tissues and organs, and ultimately eliminated from the body. The lack of such data prevents the construction of a pharmacokinetic profile, including key parameters like bioavailability, half-life, and clearance rate.

Synthetic Chemistry and Development of N Trans Feruloyl 3 Methoxytyramine Derivatives

Total Chemical Synthesis Strategies for N-trans-Feruloyl-3-methoxytyramine

The total chemical synthesis of N-trans-Feruloyl-3-methoxytyramine involves the formation of an amide bond between ferulic acid and 3-methoxytyramine. This ontosight.aiprocess is fundamental for producing the compound for research and potential applications where natural sourcing is insufficient.

researchgate.net A primary strategy for synthesizing N-trans-Feruloyl-3-methoxytyramine and its analogues is the coupling of a substituted cinnamic acid (like ferulic acid) with a phenethylamine (B48288) derivative (like 3-methoxytyramine). Standard organic synthesis protocols for amide bond formation are typically employed. These methods often require the activation of the carboxylic acid group of ferulic acid to facilitate the reaction with the amine group of 3-methoxytyramine. Common coupling reagents used for this type of transformation include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. The synthesis generally proceeds in a suitable organic solvent, such as dichloromethane (B109758) or acetonitrile. Prote nih.govcting groups may be necessary for the phenolic hydroxyl groups on both starting materials to prevent unwanted side reactions, which are then removed in a final deprotection step to yield the target compound.

While direct literature detailing the total synthesis of N-trans-Feruloyl-3-methoxytyramine specifically is sparse, the methods are well-established and analogous to the synthesis of similar amides. For instance, the synthesis of N-trans-feruloyltyramine is achieved by coupling ferulic acid with tyramine (B21549), demonstrating the feasibility of this approach.

lookchem.com7.2. Semisynthesis and Biocatalytic Approaches for Analogues and Glycosides (e.g., Lipase-catalyzed reactions)

Biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis for producing N-trans-Feruloyl-3-methoxytyramine analogues. These nih.gov enzymatic approaches are noted for their high selectivity and ability to function under mild reaction conditions.

nih.gov Lipase-Catalyzed Synthesis: Lipases are widely used enzymes for the synthesis of amides due to their stability in organic solvents and their ability to accept a broad range of substrates. The s lookchem.comnih.govynthesis of N-trans-feruloyltyramine, a close analogue, has been successfully achieved in a one-step reaction catalyzed by an immobilized lipase, Lipozyme TL IM. This researchgate.netlookchem.comenzymatic process has been optimized using response surface methodology (RSM), achieving yields as high as 96.3%. The u upm.edu.myse of an immobilized enzyme simplifies the purification process, as the catalyst can be easily removed from the reaction mixture.

lookchem.com Key parameters optimized for lipase-catalyzed synthesis include temperature, reaction time, enzyme amount, and the molar ratio of substrates. This upm.edu.mybiocatalytic strategy represents a significant advancement over chemical methods that may require harsh conditions or toxic reagents.

| Parameter | Optimized Value |

|---|---|

| Reaction Time | 52 hours |

| Temperature | 43°C |

| Enzyme Amount (Lipozyme TL IM) | 260 mg (65.0 IUN) |

| Substrate Molar Ratio (Ferulic Acid:Tyramine HCl) | 6.2:1 |

| Predicted Yield | 97.2% |

| Actual Experimental Yield | 96.3% |

Amide Bond Synthetase (ABS):

A green and efficient method for synthesizing N-trans-feruloyltyramine has also been developed using an amide bond synthetase (ABS) from Azospirillum lipoferum (AlCfaL). This nih.govapproach achieved a maximum conversion rate of 74%. A key challenge in this system is the reliance on the expensive cofactor ATP. To address this, an ATP recycling system, using a polyphosphate kinase enzyme and an inexpensive polyphosphate, was successfully incorporated, yielding a 63.5% conversion rate under optimized conditions.

nih.gov Synthesis of Glycosides: Glycosylated derivatives of feruloyltyramine have been isolated from natural sources, such as Stephania hispidula. These nih.gov findings suggest the potential for biocatalytic glycosylation to generate novel analogues. Enzymes like glycosyltransferases could be employed in a semisynthetic approach, starting with N-trans-Feruloyl-3-methoxytyramine, to attach sugar moieties at specific positions, potentially altering the compound's solubility and bioavailability.

Rational Design and Synthesis of Novel N-trans-Feruloyl-3-methoxytyramine Derivatives for Improved Bioactivity or Stability

Rational drug design is a strategy used to develop new compounds with improved biological activity and stability by understanding the relationship between a molecule's structure and its function. This wiley.comapproach involves modifying the core structure of a lead compound, such as N-trans-Feruloyl-3-methoxytyramine, to enhance its interaction with biological targets.

mdpi.com The core structure of N-trans-Feruloyl-3-methoxytyramine, which contains phenolic hydroxyl groups and an amide linkage, offers multiple sites for chemical modification. Strategies for creating novel derivatives include:

The goal of these modifications is to improve parameters such as target affinity, selectivity, and pharmacokinetic properties. The design process is often guided by structure-activity relationship (SAR) studies, which analyze how specific structural changes affect the biological activity of a series of compounds.

nih.gov7.4. Chemoinformatics and Virtual Screening in the Discovery of New Active Compounds

Chemoinformatics and virtual screening are powerful computational tools that accelerate the discovery of new bioactive compounds by analyzing large databases of chemical structures. These mdpi.comazolifesciences.com in silico methods can predict the potential of molecules to interact with specific biological targets, thereby reducing the time and cost associated with experimental screening.

nih.govwiley.com The process typically involves several stages:

Virtual screening approaches can be either ligand-based, where the properties of known active ligands are used to find similar compounds, or structure-based, which relies on the 3D structure of the biological target. These frontiersin.org computational strategies are integral to modern drug discovery and can be effectively applied to the N-trans-Feruloyl-3-methoxytyramine scaffold to explore its chemical space and identify novel derivatives with therapeutic potential.

< researchgate.netbr>

Future Perspectives and Translational Research for N Trans Feruloyl 3 Methoxytyramine

Integration of Omics Technologies for Comprehensive Biological Understanding

To fully elucidate the mechanisms of action of N-trans-Feruloyl-3-methoxytyramine, the integration of "omics" technologies is a critical next step. These high-throughput methods allow for a holistic view of molecular changes within a biological system in response to the compound. nih.gov

Genomics and Transcriptomics: These technologies can identify the genes and gene expression pathways modulated by N-trans-Feruloyl-3-methoxytyramine. For instance, RNA-Seq analysis performed on a similar compound, N-trans-Feruloyloctopamine (FO), in hepatocellular carcinoma cells revealed that it regulated 317 genes, primarily impacting pathways related to proliferation and apoptosis like PI3K-AKT. nih.gov A similar transcriptomic approach for N-trans-Feruloyl-3-methoxytyramine could pinpoint its specific molecular targets and cellular responses, providing a comprehensive understanding of its bioactivity.

Proteomics: This involves the large-scale study of proteins, the functional workhorses of cells. Proteomic analysis can reveal how N-trans-Feruloyl-3-methoxytyramine affects protein expression, post-translational modifications, and protein-protein interactions. This could validate findings from transcriptomics and uncover mechanisms not apparent at the gene level.

Metabolomics: As a metabolite itself, understanding how N-trans-Feruloyl-3-methoxytyramine influences the broader metabolic profile (the metabolome) of cells or an organism is crucial. nih.gov This can shed light on its impact on metabolic pathways and identify biomarkers of its effect.

By combining these omics disciplines, researchers can construct a detailed systems-biology model of the compound's effects, accelerating the identification of its therapeutic potential and mechanism of action.

Advanced In Vivo Efficacy Studies in Disease Models

While initial in vitro studies have demonstrated the promise of N-trans-Feruloyl-3-methoxytyramine, progressing to advanced in vivo efficacy studies in relevant disease models is essential for translation. Based on current evidence, several areas are ripe for investigation.

Oncology: The compound has shown cytotoxicity against HeLa cervical cancer cells, with an inhibition rate of 72.2% at a concentration of 30 μg/mL. chemicalbook.commedchemexpress.com A related compound, N-trans-feruloyltyramine (also known as FLA), exhibited selective cytotoxic effects on HepG2 liver cancer cells. nih.gov These findings support the initiation of in vivo studies using cancer xenograft models in rodents to evaluate anti-tumor efficacy.

Infectious Diseases: N-trans-Feruloyl-3-methoxytyramine has demonstrated potent antitubercular activity against Mycobacterium tuberculosis strain H(37)Rv, with a minimum inhibitory concentration (MIC) of 1.6 µg/mL. This warrants further investigation in animal models of tuberculosis to assess its therapeutic potential against this persistent global health threat.

Neurodegenerative Diseases: The neuroprotective potential of this class of compounds has been noted. ontosight.aiontosight.ai Specifically, N-trans-feruloyltyramine was found to stimulate neurogenesis and neurotrophins through the TrkA/ERK/CREB signaling pathway, suggesting it could be beneficial for age-related brain diseases. researchgate.net This points toward the value of testing N-trans-Feruloyl-3-methoxytyramine in animal models of neurodegenerative conditions like Alzheimer's or Parkinson's disease.

The table below outlines potential in vivo models based on existing in vitro data.

| Disease Area | Supporting In Vitro Finding | Potential In Vivo Model |

| Cancer | Cytotoxicity against HeLa and HepG2 cells. chemicalbook.commedchemexpress.comnih.gov | Human tumor xenograft models in immunocompromised mice. |

| Infectious Disease | Activity against Mycobacterium tuberculosis. | Murine model of tuberculosis infection. |

| Neurodegeneration | Stimulation of neurogenesis and neurotrophic factors (related compound). researchgate.net | Transgenic mouse models of Alzheimer's or Parkinson's disease. |

| Inflammation | Inhibition of nitric oxide (NO) production. | Carrageenan-induced paw edema model in rats or lipopolysaccharide-induced systemic inflammation model. |

Exploration of Synergistic Effects with Other Bioactive Compounds

N-trans-Feruloyl-3-methoxytyramine does not exist in isolation in nature. It is often found alongside other bioactive molecules, presenting the opportunity to study potential synergistic effects where the combined therapeutic effect is greater than the sum of individual effects.

For example, in Welsh onion (Allium fistulosum), it was co-isolated with N-cis-feruloyl-3′-methoxytyramine, N-trans-p-coumaroyltyramine, and the flavonoid kaempferol. chemfaces.com A study on these compounds showed that N-trans-Feruloyl-3-methoxytyramine had significantly higher radical scavenging activity than N-trans-p-coumaroyltyramine. chemfaces.com Future research could investigate if combining these compounds at specific ratios enhances their antioxidant or anti-inflammatory properties. Similarly, its co-occurrence with compounds like aristolochic acid and adenosine (B11128) in other plants suggests more complex interactions are possible. nih.gov Investigating these combinations could lead to the development of potent, multi-target botanical drug formulations.

The table below lists some bioactive compounds that have been isolated along with N-trans-Feruloyl-3-methoxytyramine or its close analogs.

| Plant Source | Co-isolated Bioactive Compounds |

| Allium fistulosum | N-cis-feruloyl-3′-methoxytyramine, N-trans-p-coumaroyltyramine, Kaempferol. chemfaces.comnih.gov |

| Portulaca oleracea | Oleraisoin-dole, 7′-ethoxy-trans-feruloyltyramine, Aurantiamide, Ferulic acid methyl ester. semanticscholar.org |

| Lycium ruthenicun | N-trans-cinnamoyltyramine, N-cis-cinnamoyltyramine, N-cis-feruloyltyramine, N1,N10-bis(dihydrocaffeoyl)spermidine. nih.gov |

Potential Applications in Pharmaceutical Development and Functional Foods

The diverse biological activities of N-trans-Feruloyl-3-methoxytyramine position it as a valuable molecule for both the pharmaceutical and functional food industries.

Pharmaceutical Development: Its demonstrated anticancer, antitubercular, and anti-inflammatory activities make it a strong lead compound for drug discovery. chemicalbook.com Its ability to inhibit nitric oxide production suggests applications in treating inflammatory conditions. The neuroprotective potential indicated by related compounds also opens doors for developing novel treatments for neurodegenerative disorders. researchgate.net Further medicinal chemistry efforts could optimize its structure to enhance potency and drug-like properties.

Functional Foods and Nutraceuticals: As a natural antioxidant found in edible plants like the Welsh onion, N-trans-Feruloyl-3-methoxytyramine is an ideal candidate for inclusion in functional foods and nutraceuticals. chemfaces.comnih.gov Functional foods are designed to offer health benefits beyond basic nutrition. mdpi.com The related compound N-trans-feruloyltyramine, isolated from Laba garlic, has been proposed as an ingredient in functional foods for cancer prevention. nih.gov Given its strong antioxidant and anti-inflammatory profile, N-trans-Feruloyl-3-methoxytyramine could be incorporated into products aimed at promoting healthy aging, supporting cognitive function, and reducing oxidative stress.

| Application Area | Basis for Application | Potential Product |

| Pharmaceuticals | Anticancer, antitubercular, anti-inflammatory, and neuroprotective activities. chemicalbook.comresearchgate.net | Novel therapeutic agent for cancer, tuberculosis, inflammatory diseases, or neurodegeneration. |

| Functional Foods | Natural antioxidant found in edible plants. chemfaces.comnih.gov | Fortified beverages, health supplements, or food ingredients designed to combat oxidative stress. |

| Nutraceuticals | Concentrated bioactive compound with specific health benefits. | Capsules or powders containing a standardized extract for anti-inflammatory or cognitive support. |

Q & A

Q. What are the primary natural sources and isolation methods for N-trans-Feruloyl-3-methoxytyramine?

N-trans-Feruloyl-3-methoxytyramine (NTMT) is isolated from plants such as Portulaca oleracea, Limonium leptophyllum, and Bassia indica. Standard protocols involve:

Q. What spectroscopic techniques are used for structural characterization?

- 1D/2D NMR : Assigns proton and carbon signals (e.g., coupling patterns for trans-configuration of the feruloyl group) .

- HR-ESI-TOF-MS : Determines molecular formula (C₁₉H₂₁NO₅; m/z 343.37) .

- UV-Vis spectroscopy : Identifies phenolic and conjugated systems (e.g., λmax ~320 nm for feruloyl absorption) .

Q. What in vitro biological activities are reported for NTMT?

- Antioxidant : DPPH radical scavenging (IC₅₀ values vary by assay conditions) .

- Neuroprotective : Inhibits MAO-B (IC₅₀ = 0.71 μg/mL) and BACE-1 (IC₅₀ = 5.39 μg/mL) .

- Anticancer : Cytotoxic effects observed in RAW 264.7 macrophages at 100 μM .

- Plant defense : Accumulates in cell walls during fungal attack, linked to actin polarization and peroxidase activity .

Advanced Research Questions

Q. How can researchers evaluate the neuroprotective mechanisms of NTMT?

- In vitro assays :

- MAO-B inhibition : Fluorimetric assays using kynuramine as substrate .

- Aβ aggregation : Thioflavin-T fluorescence to monitor amyloid-beta fibril formation .

- Tau phosphorylation : ELISA for phosphorylated tau-protein reduction (e.g., from 10.8 pg/mL to 1.62 pg/mL in treated samples) .

- Pathway analysis : Western blotting for TrkA/ERK/CREB signaling in neuronal models .

Q. What methodological challenges arise in pharmacokinetic studies of NTMT?

- Sample preparation : Optimize extraction from plasma/liver using protein precipitation (recovery: 96.6–109.2%) .

- Quantitative analysis : UHPLC-ESI-Q-TOF/HRMS with isotopic internal standards (correlation coefficients >0.997) .

- Metabolite profiling : Detect glucuronidation/sulfation products in bile via MS/MS fragmentation .

Q. How to resolve contradictory data on concentration-dependent bioactivity?

- Case example : NTMT shows cytotoxicity at 100 μM but inhibits NO production at 20 μM in RAW 264.7 cells .

- Approach :

- Dose-response curves : Establish thresholds for antioxidant vs. cytotoxic effects.

- Cell viability assays : Pair MTT assays with functional readouts (e.g., NO inhibition) to differentiate mechanisms .

Q. What experimental designs are used to study NTMT’s role in plant-pathogen interactions?

- Histochemistry : Localize NTMT accumulation via UV-induced blue autofluorescence in epidermal cells .

- Biochemical assays : Measure peroxidase activity at infection sites using guaiacol oxidation .

- Metabolite suppression : Quantify flavonoid reduction (e.g., quercetin/cyanidin glucosides) via HPLC in challenged tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.